- Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-olChirality, 2005, 17(2), 108-112,
Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)

(2R)-2-phenylbutanoic acid structure
Nom du produit:(2R)-2-phenylbutanoic acid
Numéro CAS:938-79-4
Le MF:C10H12O2
Mégawatts:164.201083183289
MDL:MFCD00063165
CID:83235
PubChem ID:24856912
(2R)-2-phenylbutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-(-)-2-Phenylbutyric acid
- (2R)-2-phenylbutanoic acid
- (R)-(-)-2-Phenylbuty
- (R)-(?)-2-Phenylbutyric acid
- (αR)-α-Ethylbenzeneacetic acid (ACI)
- Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
- Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
- (-)-(R)-2-Phenylbutyric acid
- (-)-2-Phenylbutanoic acid
- (-)-2-Phenylbutyric acid
- (-)-α-Phenylbutyric acid
- (2R)-2-Phenylbutyric acid
- (R)-(-)-2-Phenylbutanoic acid
- (R)-(-)-α-Ethylphenylacetic acid
- (R)-2-Phenylbutanoic acid
- (R)-2-Phenylbutyric acid
- (R)-α-Ethylbenzeneacetic acid
- (R)-(-)-2-Phenylbutyric acid, 99%
- CS-0204420
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
- AKOS015840435
- MFCD00063165
- SCHEMBL65737
- Benzeneacetic acid, alpha-ethyl-, (R)-
- Benzeneacetic acid,a-ethyl-,(ar)-
- AS-43511
- BP-12896
- Q27251362
- (r)-2-phenylbutanoicacid
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
- 2-Phenylbutyric acid, (R)-
- Benzeneacetic acid, alpha-ethyl-, (alphaR)-
- (RS)-2-phenylbutyric acid
- 1238B41M1H
- DTXSID50354863
- (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
- UNII-1238B41M1H
- Butyric acid, 2-phenyl-, (R)-(-)-
- 938-79-4
-
- MDL: MFCD00063165
- Piscine à noyau: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
- La clé Inchi: OFJWFSNDPCAWDK-SECBINFHSA-N
- Sourire: [C@H](C1C=CC=CC=1)(CC)C(=O)O
- BRN: 2327346
Propriétés calculées
- Qualité précise: 164.08400
- Masse isotopique unique: 164.083729621g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 148
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 37.3Ų
- Charge de surface: 0
- Le xlogp3: 2.3
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.055 g/mL at 25 °C(lit.)
- Point de fusion: Not available
- Point d'ébullition: 102-104 °C/0.4 mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 230°f
Degrés Celsius: 110 ° C - Indice de réfraction: n20/D 1.516
- Le PSA: 37.30000
- Le LogP: 2.26480
- Activités optiques: [α]20/D −93°, c = 0.9 in toluene
- Pression de vapeur: 0.0±0.6 mmHg at 25°C
- Solubilité: Pas encore déterminé
(2R)-2-phenylbutanoic acid Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22
- Instructions de sécurité: S23-S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R22
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-2-phenylbutanoic acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
(2R)-2-phenylbutanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K53852-500mg |
(R)-(-)-2-PHENYLBUTYRICACID |
938-79-4 | 99% | 500mg |
$195 | 2024-05-25 | |
abcr | AB178776-5 g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 5 g |
€352.00 | 2023-07-20 | |
Alichem | A019132123-5g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 5g |
$552.08 | 2023-08-31 | |
Apollo Scientific | OR304087-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 1g |
£78.00 | 2024-07-20 | ||
eNovation Chemicals LLC | D955124-1g |
(R)-(-)-2-PHENYLBUTYRIC ACID |
938-79-4 | 99% | 1g |
$100 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6106-25G |
(2R)-2-phenylbutanoic acid |
938-79-4 | 95% | 25g |
¥ 250.00 | 2023-04-12 | |
A2B Chem LLC | AB55427-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 98% | 1g |
$66.00 | 2024-07-18 | |
abcr | AB178776-1g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 1g |
€116.60 | 2025-02-16 | |
abcr | AB178776-5g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 5g |
€348.00 | 2025-02-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275090-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 1g |
¥1641.00 | 2024-04-24 |
(2R)-2-phenylbutanoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol , Water ; reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Rational Design of CH/π Interaction Sites in a Basic Resolving AgentJournal of Organic Chemistry, 2004, 69(22), 7436-7441,
Synthetic Routes 3
Conditions de réaction
Référence
- Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
Référence
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurizationJournal of Sulfur Chemistry, 2011, 32(3), 199-212,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ; 12 h, 6 atm, 45 °C
Référence
- Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine LigandsAngewandte Chemie, 2012, 51(35), 8872-8875,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; overnight, rt
Référence
- Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate EstersJournal of the American Chemical Society, 2022, 144(14), 6442-6452,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Référence
- Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof, China, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran , Hexane
Référence
- Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliaryChemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Water , (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ; 2 h, 45 °C
Référence
- Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivityJournal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them, Japan, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ; 20 h, 30 atm, 50 °C
Référence
- Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOXChemical Communications (Cambridge, 2010, 46(1), 156-158,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile , Water ; 0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted EstersJournal of the American Chemical Society, 2010, 132(20), 7038-7042,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ; pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acidBioorganic & Medicinal Chemistry, 1994, 2(6), 469-75,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 3 atm, 65 °C
Référence
- Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acidsChemical Science, 2017, 8(3), 1977-1980,
Synthetic Routes 15
Conditions de réaction
Référence
- Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond networkPerkin 2, 2000, (1), 111-119,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Iodoethane
Référence
- Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acidsJournal of the Chemical Society, 1987, (9), 656-8,
Synthetic Routes 17
Conditions de réaction
Référence
- Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo EstersJournal of the American Chemical Society, 2008, 130(11), 3302-3303,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver , [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ; 1 atm, rt
Référence
- Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2Chemical Communications (Cambridge, 2015, 51(61), 12216-12219,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol , Water ; overnight, pH 8, 30 °C
Référence
- Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals, World Intellectual Property Organization, , ,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt
Référence
- An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalystTetrahedron Letters, 2010, 51(43), 5666-5669,
(2R)-2-phenylbutanoic acid Raw materials
- Benzeneacetic acid, α-ethyl-, 4-nitrophenyl ester
- Benzenemethanamine, α-[(1,1-dimethylethoxy)methyl]-N-(1-methylethyl)-, lithium salt, (R)- (9CI)
- 1H-Benz[f]inden-2-ol,1-amino-2,3-dihydro-, (1R,2S)-
- (E)-2-Phenylbut-2-enoic acid
- 2-Phenylbutyronitrile
- (2E)-2-phenylbut-2-enoic acid
- (2R)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone
- (1-Bromopropyl)benzene
- Benzene, [(1S)-1-ethyl-2-propenyl]-
- Propanedioic acid,2-ethyl-2-phenyl-
- (2R)-2-phenylbutanoic acid
- 2-Phenylbutyric acid
(2R)-2-phenylbutanoic acid Preparation Products
(2R)-2-phenylbutanoic acid Littérature connexe
-
Paul Watts,Charlotte Wiles,Stephen J. Haswell,Esteban Pombo-Villar Lab Chip 2002 2 141
-
Paul Watts,Charlotte Wiles Chem. Commun. 2007 443
-
Hongjing Dou,Guojun Liu,John Dupont,Liangzhi Hong Soft Matter 2010 6 4214
-
Paul Watts,Stephen J. Haswell Chem. Soc. Rev. 2005 34 235
-
5. Resolution of chiral interconvertible diastereoisomers of a 2,18-bridged biliverdin mediated by first-order asymmetric transformationDaniel Krois,Harald Lehner J. Chem. Soc. Perkin Trans. 2 1989 2085
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid

Pureté:99%
Quantité:25g
Prix ($):310.0